

Validating the Structure of 2-(Allyloxy)-3bromobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and agrochemical applications, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques for confirming the structure of **2-(Allyloxy)-3-bromobenzaldehyde** and its derivatives. By presenting experimental data from analogous compounds, we offer a framework for the validation process, ensuring the integrity of molecular scaffolds in drug discovery pipelines.

Data Presentation: Spectroscopic and Crystallographic Comparison

The structural elucidation of **2-(Allyloxy)-3-bromobenzaldehyde** relies on a combination of spectroscopic and crystallographic methods. Below, we present a comparative analysis of expected and observed data for our target molecule and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in 1H and ^{13}C NMR are highly sensitive to the electronic environment of each nucleus, providing a detailed structural fingerprint.



Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of Benzaldehyde Derivatives

Compound	Aldehyde-H (δ, ppm)	Aromatic-H (δ, ppm)	Other Protons (δ, ppm)
2-(Allyloxy)-3- bromobenzaldehyde (Hypothetical)	~10.3	7.2-7.8 (m)	Allyl: ~6.0 (m, 1H), ~5.4 (d, 1H), ~5.3 (d, 1H), ~4.6 (d, 2H)
2- Methoxybenzaldehyde [1]	10.42	7.85 (dd), 7.58 (td), 7.10 (d), 7.05 (t)	Methoxy: 3.92 (s)
3- Methoxybenzaldehyde [1]	9.98	7.51 (d), 7.41 (s), 7.30-7.25 (m)	Methoxy: 3.82 (s)
2- Methylbenzaldehyde[1]	10.27	7.81 (d), 7.52 (t), 7.38 (t), 7.34 (d)	Methyl: 2.61 (s)
3- Methylbenzaldehyde[1]	9.98	7.68-7.62 (m), 7.42- 7.36 (m)	Methyl: 2.41 (s)

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃) of Benzaldehyde Derivatives



Compound	C=O (δ, ppm)	Aromatic-C (δ, ppm)	Other Carbons (δ, ppm)
2-(Allyloxy)-3- bromobenzaldehyde (Hypothetical)	~191	~160 (C-O), ~138, ~136, ~128, ~125, ~115 (C-Br)	Allyl: ~132, ~118, ~70
2- Methoxybenzaldehyde [1]	189.0	161.5, 136.4, 127.7, 124.1, 120.5, 112.6	Methoxy: 55.8
3- Methoxybenzaldehyde [1]	193.0	159.8, 137.6, 130.3, 122.5, 121.0, 112.9	Methoxy: 55.4
2- Methylbenzaldehyde[1]	193.3	140.1, 133.9, 133.8, 131.7, 131.3, 126.4	Methyl: 19.0
3- Methylbenzaldehyde[1]	193.3	138.7, 136.3, 135.2, 129.7, 129.1, 126.9	Methyl: 20.7

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 3: Comparative Mass Spectrometry Data of Bromobenzaldehyde Isomers



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-(Allyloxy)-3- bromobenzaldehyde (Hypothetical)	C10H9BrO2	241.08	242/240 (M+), 213/211, 185/183, 157/155, 77
2- Bromobenzaldehyde[2	C7H₅BrO	185.02	186/184 (M+), 185/183, 157/155, 105, 77
3- Bromobenzaldehyde[3][4]	C7H₅BrO	185.02	186/184 (M+), 185/183, 157/155, 105, 77
4- Bromobenzaldehyde[5	C7H₅BrO	185.02	186/184 (M+), 185/183, 157/155, 105, 77

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
- ¹H NMR Parameters:

Pulse sequence: zg30

• Number of scans: 16

Spectral width: 20 ppm



Acquisition time: 4.08 seconds

Relaxation delay: 1.0 second

¹³C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Spectral width: 240 ppm

Acquisition time: 1.36 seconds

Relaxation delay: 2.0 seconds

 Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (Electron Ionization - El)

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.
- Data Analysis: Identify the molecular ion peak (M+) and characteristic fragment ions. The isotopic pattern for bromine (19Br and 81Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Single-Crystal X-ray Diffraction

• Crystal Growth: High-quality single crystals are essential. A common method is slow evaporation.[6][7]



- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to near saturation.
- Filter the solution to remove any particulate matter.
- Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

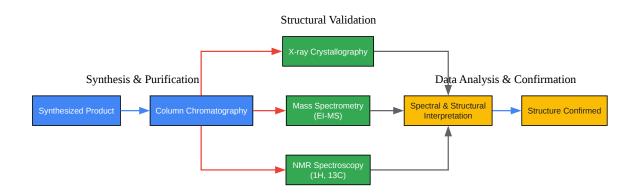
Data Collection:

- Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
 [8]
- Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α , λ = 0.71073 Å) and a detector.
- Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data using full-matrix least-squares methods. This process refines atomic positions, and thermal parameters.[9]

Visualization of Experimental Workflows

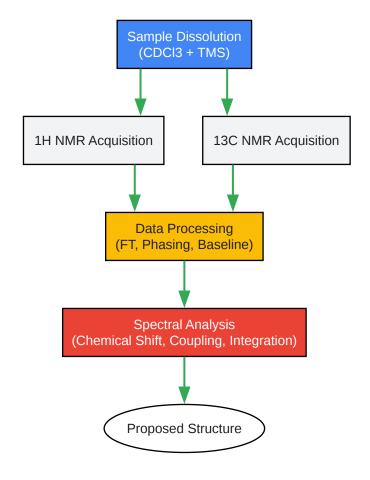
To further clarify the process of structural validation, the following diagrams illustrate the key experimental workflows.





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Caption: Overall workflow for synthesis and structural validation.

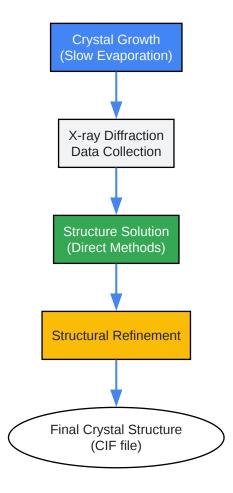






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Caption: Workflow for NMR spectroscopic analysis.



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Caption: Workflow for single-crystal X-ray diffraction.

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- To cite this document: BenchChem. [Validating the Structure of 2-(Allyloxy)-3-bromobenzaldehyde Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2362877#validating-the-structure-of-2-allyloxy-3-bromobenzaldehyde-derivatives]

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